![molecular formula C8H13ClO4S B1450503 Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate CAS No. 1803570-67-3](/img/structure/B1450503.png)
Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate
Vue d'ensemble
Description
“Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate” is a chemical compound with the CAS Number: 2174000-06-5 . It has a molecular weight of 226.68 and its IUPAC name is "methyl 1- (chlorosulfonyl)cyclopentane-1-carboxylate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C7H11ClO4S/c1-12-6 (9)7 (13 (8,10)11)4-2-3-5-7/h2-5H2,1H3" . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of Enantiomers : Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate plays a role in the synthesis of specific enantiomers. The kinetic and parallel kinetic resolutions of methyl 5-tert-butyl-cyclopentene-1-carboxylate enable efficient synthesis of both (1R,2S,5S)- and (1S,2R,5R)-enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate (Davies et al., 2003).
Ring Opening Reactions : The compound can undergo ring-opening reactions under different conditions, leading to various derivatives such as methyl 2-[diisopropyl(methoxy)silylmethyl]cyclopropane-1-carboxylate and a 1-sila-4-cyclopentene-2-carboxylate (Maas et al., 2004).
Isomerization Studies : Studies on 1-methyl-1-cyclopentene and methylene cyclopentane on Pt(111) surfaces have provided evidence for double-bond isomerization, showing the versatility of such compounds in chemical reactions (Morales & Zaera, 2006).
Synthesis of Natural Product Intermediates : Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate is used in the synthesis of intermediates important for natural products, like 4,4-dimethyl-1-cyclopentene-1-carbaldehyde (TakedaAkira & TsuboiSadao, 1977).
Functionalization with Hypervalent Iodine Reagents : This compound can be functionalized using hypervalent iodine reagents, highlighting its utility in organic synthesis (Moriarty et al., 1998).
Applications in Storage and Antitumor Research
Potential in H2 Storage : 3-Methyl-1,2-BN-cyclopentane, a derivative, is studied for its properties relevant to H2 storage applications, indicating the potential of methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate derivatives in energy storage (Luo et al., 2013).
Antitumor and Antibacterial Activities : Derivatives like 5-methylenecyclopentanone-3-carboxylic acid, synthesized from methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate, have shown significant antitumor and antibacterial activities (Kinoshita & Umezawa, 1959).
Propriétés
IUPAC Name |
methyl 1-(chlorosulfonylmethyl)cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO4S/c1-13-7(10)8(4-2-3-5-8)6-14(9,11)12/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSSPRSEXYILLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



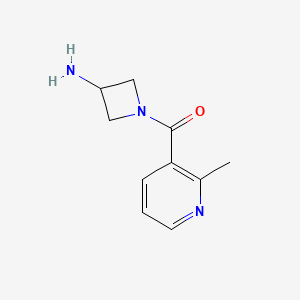
![N2-[2-(4-fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine](/img/structure/B1450424.png)
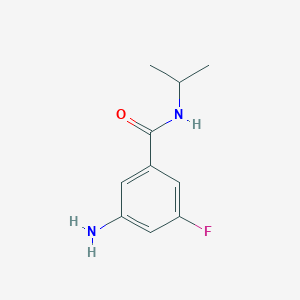
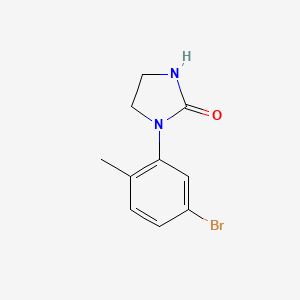
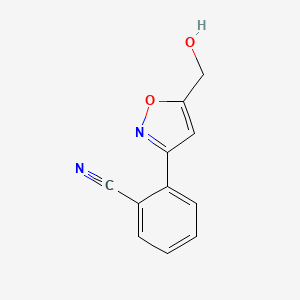
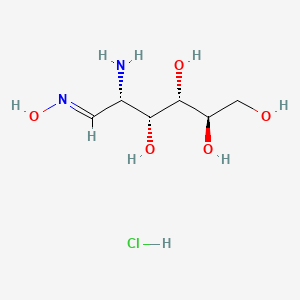
![[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1450432.png)
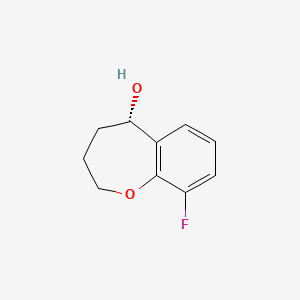
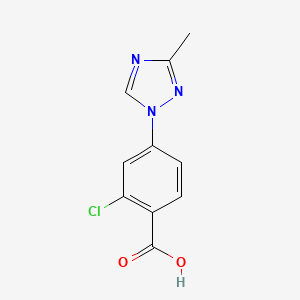
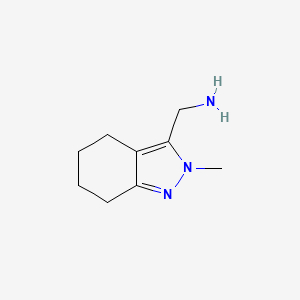

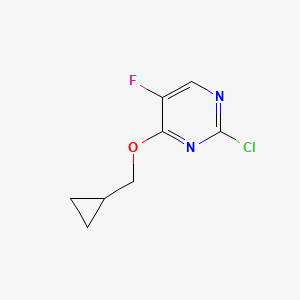
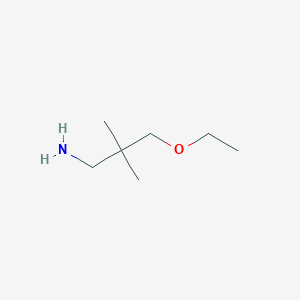
![2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1450443.png)